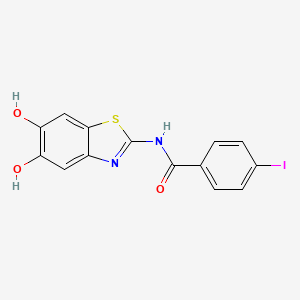
NS2B/NS3-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NS2B/NS3-IN-5 is a compound that acts as an inhibitor of the NS2B/NS3 protease, which is a serine protease essential for the replication and maturation of certain viruses, including the dengue virus and the Zika virus . This compound has garnered significant attention due to its potential therapeutic applications in treating viral infections that currently lack effective treatments .
Preparation Methods
The synthesis of NS2B/NS3-IN-5 typically involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
NS2B/NS3-IN-5 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Scientific Research Applications
NS2B/NS3-IN-5 has a wide range of scientific research applications, including:
Mechanism of Action
NS2B/NS3-IN-5 exerts its effects by inhibiting the activity of the NS2B/NS3 protease, which is essential for the replication and maturation of certain viruses . The compound binds to the active site of the protease, preventing it from cleaving viral polyproteins into functional proteins . This inhibition disrupts the viral life cycle and prevents the virus from replicating and spreading . The molecular targets and pathways involved include the serine protease catalytic triad and the viral replication machinery .
Comparison with Similar Compounds
NS2B/NS3-IN-5 is unique in its high potency and selectivity for the NS2B/NS3 protease compared to other similar compounds . Similar compounds include:
Naringin: A flavonoid with antiviral properties, but with lower potency and selectivity.
Hesperidin: Another flavonoid with antiviral activity, but less effective in inhibiting the NS2B/NS3 protease.
Gossypol: A polyphenolic compound with broad-spectrum antiviral activity, but with higher toxicity.
Maslinic Acid: A triterpenoid with antiviral properties, but with lower selectivity for the NS2B/NS3 protease.
Rhodiolin: A phytochemical with antiviral activity, but less potent than this compound.
This compound stands out due to its superior efficacy and safety profile, making it a promising candidate for further development as an antiviral drug .
Properties
Molecular Formula |
C14H9IN2O3S |
|---|---|
Molecular Weight |
412.20 g/mol |
IUPAC Name |
N-(5,6-dihydroxy-1,3-benzothiazol-2-yl)-4-iodobenzamide |
InChI |
InChI=1S/C14H9IN2O3S/c15-8-3-1-7(2-4-8)13(20)17-14-16-9-5-10(18)11(19)6-12(9)21-14/h1-6,18-19H,(H,16,17,20) |
InChI Key |
QOXKUPNKLDBKFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=CC(=C(C=C3S2)O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)

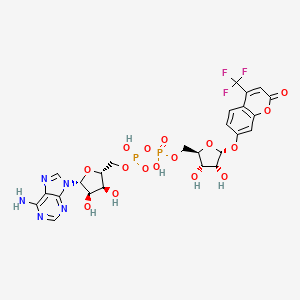
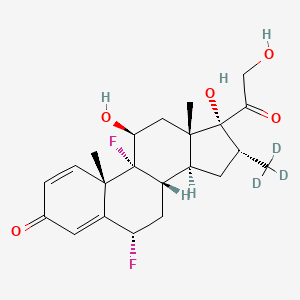
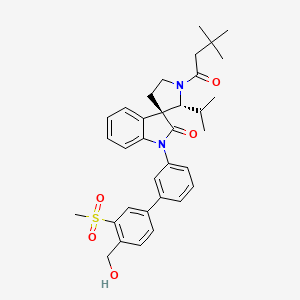
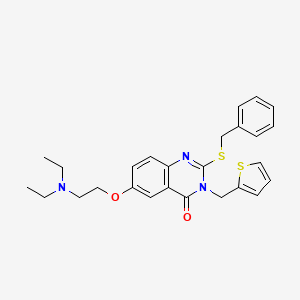
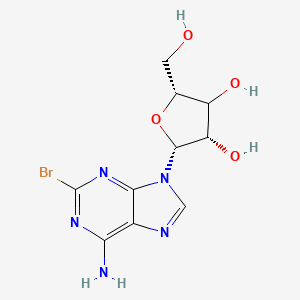
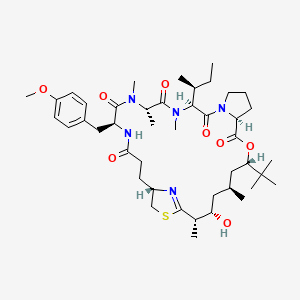
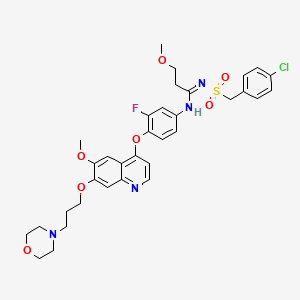
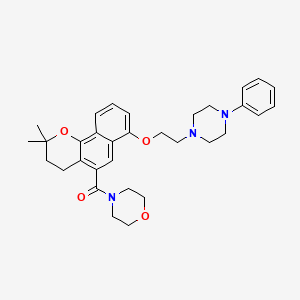
![Chloro(chloronio)iron;[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;tetrachloride](/img/structure/B12408635.png)
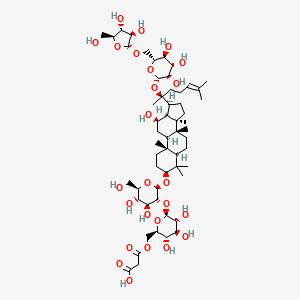
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408645.png)

